molecular formula C14H19N3O9 B6593350 [(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate CAS No. 53784-29-5

[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate

Cat. No.: B6593350
CAS No.: 53784-29-5
M. Wt: 373.32 g/mol
InChI Key: NHNYHKRWHCWHAJ-DGTMBMJNSA-N
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Description

[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate is a complex organic compound characterized by its multiple stereocenters and functional groups. This compound is notable for its azido group, which imparts unique reactivity, making it valuable in various chemical and biological applications.

Scientific Research Applications

[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in bioconjugation techniques, where the azido group can be used for click chemistry to attach biomolecules.

    Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

Target of Action

It’s known that azides can react with molecules containing alkyne groups in a copper-catalyzed azide-alkyne cycloaddition (cuaac) reaction . This reaction is often used in bioconjugation and material science applications .

Mode of Action

The compound 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl azide contains an azide group, which can react with molecules containing alkyne groups in a CuAAC reaction . This reaction forms a stable triazole ring, which can be used to link two different molecules together . This property is often used in the field of bioconjugation, where it can be used to attach various functional groups or labels to biomolecules .

Biochemical Pathways

The compound’s ability to form stable triazole rings via cuaac reactions suggests that it could potentially be used to modify biochemical pathways by linking different molecules together .

Result of Action

The molecular and cellular effects of 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl azide’s action would depend on the specific context in which it is used. In bioconjugation applications, the compound could be used to attach functional groups or labels to biomolecules, potentially allowing for the visualization or manipulation of these molecules .

Action Environment

The action, efficacy, and stability of 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl azide can be influenced by various environmental factors. For example, the CuAAC reaction in which it participates requires the presence of a copper catalyst . Additionally, the reaction may be affected by factors such as temperature, pH, and the presence of other chemical species .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. One common method involves the acetylation of a suitable sugar derivative, followed by the introduction of the azido group through nucleophilic substitution. The reaction conditions often require the use of acetic anhydride and a base such as pyridine for acetylation, and sodium azide for the azido substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of protective groups and selective deprotection steps is crucial to achieve the desired stereochemistry and functionalization.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: Reduction of the azido group can yield amines.

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions include nitro derivatives, amines, and various substituted compounds, depending on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

    [(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate: is similar to other azido sugar derivatives, such as azido-glucose and azido-galactose.

    This compound: can be compared to other acetylated sugars, like triacetylglucose.

Uniqueness

The uniqueness of this compound lies in its combination of acetyl and azido groups, which provide a versatile platform for chemical modifications and biological interactions. This dual functionality makes it particularly valuable in the synthesis of complex molecules and in bioconjugation applications.

Properties

IUPAC Name

[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)16-17-15/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNYHKRWHCWHAJ-DGTMBMJNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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